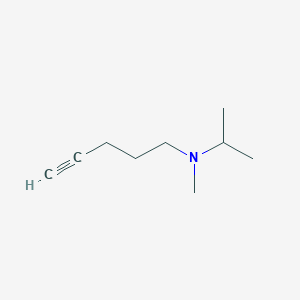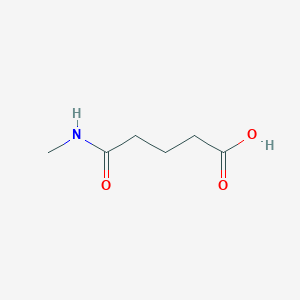
N-Methyl-N-propan-2-ylpent-4-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-propan-2-ylpent-4-yn-1-amine, also known as MPPE or 4-MA, is a synthetic compound that belongs to the class of monoamine releasers. It is structurally similar to amphetamines and cathinones, and it has been found to have stimulant effects on the central nervous system. MPPE has been the subject of scientific research due to its potential applications in the field of medicinal chemistry, as well as its effects on the brain and behavior.
Applications De Recherche Scientifique
Expedient Synthesis of N-Methyl- and N-Alkylamines
- N-Methyl- and N-alkylamines, like N-Methyl-N-propan-2-ylpent-4-yn-1-amine, are extensively used in academic research and industrial production due to their role in life science molecules and regulation of their activities. An efficient method for their synthesis using earth-abundant metal-based catalysts has been developed, utilizing nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for selective synthesis (Senthamarai et al., 2018).
Synthesis and Application in Biobased Polymers
- Amines are crucial for synthesizing materials like polyamides, polyureas, and polyepoxides, used in automotive, aerospace, building, and health applications. Research on biobased primary and secondary amines from various biomass sources shows their potential as building blocks for material chemistry (Froidevaux et al., 2016).
Catalytic Amination of Biomass-Based Alcohols
- Amines, including this compound, have wide applications in manufacturing agrochemicals, pharmaceuticals, detergents, and polymers. Direct alcohol amination, an attractive process for producing such amines, generates water as the main byproduct, indicating its environmentally friendly nature (Pera‐Titus & Shi, 2014).
Methylation of Amines with Carbon Dioxide and Hydrogen
- The N-methylation of amines, crucial in synthesizing bioactive compounds and intermediates, has been efficiently catalyzed by gold nanoparticles. This method is tolerant toward a variety of amines and offers an environmentally sustainable approach (Du et al., 2015).
CO2 Fixation onto Amines
- Catalytic N-formylation and N-methylation of amines using CO2 as the carbon source is a sustainable approach for synthesizing pharmaceuticals and natural products. This process utilizes cost-effective and environmentally friendly catalysts derived from vitamin B1 (Das et al., 2016).
X-ray Structures and Computational Studies
- X-ray diffraction and computational methods provide insights into the molecular structure of related amines, aiding in the understanding of their chemical properties and potential applications in various fields (Nycz et al., 2011).
Kinetics of CO2 Absorption into Aqueous Solutions
- The reaction kinetics and mechanism of CO2 absorption by amines like this compound in aqueous solutions are essential for applications in gas treatment and environmental technologies (Saha et al., 1995; Xu et al., 1996).
General Synthesis of Amines
- The broad range synthesis of amines, including complex pharmaceutical compounds, using cobalt nanoparticles indicates the versatility and efficiency of this method in producing a variety of amines (Jagadeesh et al., 2017).
Propriétés
IUPAC Name |
N-methyl-N-propan-2-ylpent-4-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-5-6-7-8-10(4)9(2)3/h1,9H,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXPGVACNXRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1566901-05-0 |
Source


|
| Record name | methyl(pent-4-yn-1-yl)(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)
![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2958973.png)
![(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2958974.png)



![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2958979.png)

![3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2958981.png)
![tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate](/img/structure/B2958982.png)

![Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2958986.png)
